molecular formula C18H20ClNO4 B11081055 2-(4-chloro-2-methylphenoxy)-N-[2-(4-methoxyphenoxy)ethyl]acetamide CAS No. 346640-75-3

2-(4-chloro-2-methylphenoxy)-N-[2-(4-methoxyphenoxy)ethyl]acetamide

Cat. No.: B11081055
CAS No.: 346640-75-3
M. Wt: 349.8 g/mol
InChI Key: FGHLWYZHXCLVTK-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-[2-(4-methoxyphenoxy)ethyl]acetamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its complex molecular structure, which includes both chloro and methoxy functional groups attached to phenoxy rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-[2-(4-methoxyphenoxy)ethyl]acetamide typically involves a multi-step process. One common method starts with the reaction of 4-chloro-2-methylphenol with chloroacetic acid to form 2-(4-chloro-2-methylphenoxy)acetic acid. This intermediate is then reacted with 2-(4-methoxyphenoxy)ethylamine under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often employing advanced purification techniques such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N-[2-(4-methoxyphenoxy)ethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction and conditions employed .

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-[2-(4-methoxyphenoxy)ethyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-[2-(4-methoxyphenoxy)ethyl]acetamide involves its interaction with specific molecular targets within cells. It is believed to act as a synthetic auxin, mimicking the action of natural plant hormones and disrupting normal cellular processes. This disruption can lead to various biological effects, including growth inhibition and cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chloro-2-methylphenoxy)-N-[2-(4-methoxyphenoxy)ethyl]acetamide is unique due to its combination of chloro and methoxy groups, which confer specific chemical properties and reactivity.

Properties

CAS No.

346640-75-3

Molecular Formula

C18H20ClNO4

Molecular Weight

349.8 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[2-(4-methoxyphenoxy)ethyl]acetamide

InChI

InChI=1S/C18H20ClNO4/c1-13-11-14(19)3-8-17(13)24-12-18(21)20-9-10-23-16-6-4-15(22-2)5-7-16/h3-8,11H,9-10,12H2,1-2H3,(H,20,21)

InChI Key

FGHLWYZHXCLVTK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NCCOC2=CC=C(C=C2)OC

Origin of Product

United States

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